molecular formula C18H17ClN2O2 B5491176 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B5491176
M. Wt: 328.8 g/mol
InChI Key: XWZMDYRRXHVYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035 and is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.

Scientific Research Applications

3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of EGFR tyrosine kinase, which is overexpressed in various types of cancer. PD153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding site. This prevents the autophosphorylation of the receptor and downstream signaling pathways, which are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, PD153035 has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using PD153035 in lab experiments is its selectivity for EGFR tyrosine kinase, which allows for specific targeting of cancer cells. However, one limitation is that PD153035 has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy.

Future Directions

Future research on 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone could focus on developing more stable analogs with improved pharmacokinetic properties. Additionally, PD153035 could be further studied for its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, combination therapies with PD153035 and other cancer therapies could be explored to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 2-chloro-5-methylphenol with 3-chloropropylamine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzonitrile in the presence of a catalyst. The final product is obtained after purification and isolation steps.

properties

IUPAC Name

3-[3-(2-chloro-5-methylphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13-7-8-15(19)17(11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMDYRRXHVYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone

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